molecular formula C14H20BrN B8345953 1-(4-Bromobenzyl)-4,4-dimethylpiperidine

1-(4-Bromobenzyl)-4,4-dimethylpiperidine

Cat. No.: B8345953
M. Wt: 282.22 g/mol
InChI Key: AKLPTUFIYVJZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)-4,4-dimethylpiperidine is a synthetic piperidine derivative characterized by a 4-bromobenzyl substituent attached to a 4,4-dimethylpiperidine core. The bromine atom at the para position of the benzyl group enhances lipophilicity and may influence binding interactions with biological targets. The 4,4-dimethyl substitution on the piperidine ring introduces steric effects that can modulate receptor selectivity and metabolic stability .

Properties

Molecular Formula

C14H20BrN

Molecular Weight

282.22 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4,4-dimethylpiperidine

InChI

InChI=1S/C14H20BrN/c1-14(2)7-9-16(10-8-14)11-12-3-5-13(15)6-4-12/h3-6H,7-11H2,1-2H3

InChI Key

AKLPTUFIYVJZAG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CC=C(C=C2)Br)C

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1-(4-Bromobenzyl)-4,4-dimethylpiperidine is often utilized as an intermediate in the synthesis of various pharmacologically active compounds. Its structural features lend it to several applications:

  • Anticancer Activity : Compounds derived from this compound have been studied for their ability to inhibit cancer cell growth. For instance, derivatives have shown promising results against human tumor xenografts in vivo, indicating potential as anticancer agents .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy. Related piperidine derivatives have demonstrated activity against various microbial strains, suggesting that modifications in side chains can significantly influence potency.
  • Analgesic Effects : Piperidine derivatives are frequently investigated for their analgesic properties. Research indicates that compounds with similar structures exhibit pain-relieving effects in animal models, suggesting a potential application for this compound in pain management.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound and its derivatives is crucial for optimizing their pharmacological profiles. Key findings include:

  • Modification of Substituents : Variations in substituents on the piperidine ring have been shown to affect biological activity significantly. For example, the introduction of different aromatic groups has led to compounds with enhanced selectivity and potency against specific targets like protein kinases .
  • Targeting Kinase Inhibition : Some derivatives have been developed to selectively inhibit kinases such as PKB (protein kinase B), which plays a critical role in cancer signaling pathways. The selectivity and potency of these compounds make them valuable candidates for further development in cancer therapies .

Case Studies

Several studies illustrate the applications and effectiveness of this compound:

  • Anticancer Investigations : A series of experiments assessed the cytotoxic effects of furan-containing compounds on various cancer cell lines. Results indicated that modifications to the piperidine structure could enhance anticancer activity while maintaining low toxicity to non-cancerous cells .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of bromopyridine compounds related to this compound against Staphylococcus aureus and Escherichia coli. The results highlighted the significance of structural modifications in enhancing antimicrobial potency .
  • Cholinergic Activity : Research into derivatives with cholinergic properties has shown promise for developing treatments for neurodegenerative diseases. Compounds were screened for their ability to inhibit acetylcholinesterase and exhibited antioxidant properties comparable to established antioxidants .

Data Table: Summary of Applications

Application TypeDescriptionKey Findings
Anticancer ActivityInhibition of tumor growth in vivoEffective against human tumor xenografts
Antimicrobial PropertiesActivity against microbial strainsSignificant efficacy against Staphylococcus
Analgesic EffectsPain-relieving properties in animal modelsDemonstrated effectiveness in reducing pain
Kinase InhibitionSelective inhibitors targeting PKBEnhanced selectivity and potency
Cholinergic ActivityInhibition of acetylcholinesteraseComparable antioxidant activity

Comparison with Similar Compounds

Piperidine Derivatives with Halogenated Benzyl Groups

  • [1-(4-Bromo-3-fluorobenzyl)-4,4-dimethylpiperidine (47)]: This analogue introduces a fluorine atom at the 3-position of the benzyl group. The fluorine enhances electronegativity and may alter binding affinity compared to the parent compound. In a study targeting METTL3 inhibition, compound 47 was synthesized with 98% yield and characterized by $ ^1H $ and $ ^13C $ NMR.
  • [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (11)]: This compound features an additional [4-fluorophenyl]methanol group on the piperidine ring. It demonstrated potent antimalarial activity against resistant strains (IC$_{50}$ = 1.03–2.52 µg/mL) and higher selectivity (SI = 15–182) compared to non-hydroxylated analogues. The methanol group likely enhances hydrogen bonding with parasitic targets, contributing to its superior efficacy .

Piperidine Derivatives with Varying Substitutions on the Piperidine Ring

  • 1-(Nα-Dansyl-L-arginyl)-4,4-dimethylpiperidine (33) :
    In thrombin inhibition studies, this derivative showed 10-fold lower activity compared to its 4-methylpiperidine counterpart (compound 31 ). The bulkier 4,4-dimethyl group likely disrupts optimal binding to thrombin’s active site, highlighting the sensitivity of inhibitory potency to steric effects .

  • Sigma Ligands with 3,3-Dimethylpiperidine Cores :
    Compounds like 26 ([1-[4-(2,3-dihydro-1H-inden-1-yl)butyl]-3,3-dimethylpiperidine]) exhibited high affinity for sigma$1$ receptors (K$i$ = 1.75 nM) and EBP sites (K$_i$ = 1.54 nM). The 3,3-dimethyl substitution contrasts with 4,4-dimethylpiperidine, suggesting that substituent position significantly impacts receptor selectivity. The indenyl side chain further enhances lipophilicity and binding .

Non-Piperidine Analogues with Bromobenzyl Groups

  • 1-(4-Bromobenzyl)pyrrolidine: Replacing the piperidine ring with a pyrrolidine (5-membered ring) reduces ring strain and alters conformational flexibility.

Key Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP (Predicted) Key Modifications
1-(4-Bromobenzyl)-4,4-dimethylpiperidine C${14}$H${20}$BrN 298.22 ~3.5 Bromobenzyl, dimethylpiperidine
Compound 47 (4-Bromo-3-fluorobenzyl) C${14}$H${19}$BrFN 300.1 ~3.8 Fluorine addition
Compound 11 C${19}$H${20}$BrFNO 392.28 ~4.2 Methanol group, fluorophenyl

Discussion of Structural and Functional Trends

  • Halogen Effects : Bromine enhances lipophilicity and may improve membrane permeability, while fluorine fine-tunes electronic properties and binding interactions .
  • Ring Substitutions : 4,4-Dimethyl groups reduce thrombin inhibition but may improve metabolic stability. In contrast, 3,3-dimethyl substitutions favor sigma receptor binding .
  • Functional Group Additions: Hydroxyl or methanol groups (e.g., compound 11) enhance antimalarial activity via hydrogen bonding, demonstrating the importance of polar interactions in target engagement .

Preparation Methods

Alkylation of 4,4-Dimethylpiperidine with 4-Bromobenzyl Bromide

The most widely reported method involves the direct alkylation of 4,4-dimethylpiperidine using 4-bromobenzyl bromide. This single-step reaction proceeds via nucleophilic substitution, where the secondary amine of 4,4-dimethylpiperidine displaces the bromide ion from 4-bromobenzyl bromide.

Typical Procedure :
4,4-Dimethylpiperidine (1.0 equiv) is dissolved in an aprotic solvent such as acetonitrile or dichloromethane. 4-Bromobenzyl bromide (1.1 equiv) is added dropwise under inert conditions, followed by a base like potassium carbonate (2.0 equiv) to neutralize HBr byproducts. The reaction is refluxed for 12–24 hours, after which the mixture is filtered, concentrated, and purified via column chromatography (ethyl acetate/heptane, 1:4) to yield the product as a colorless oil .

Key Data :

  • Yield : 84–90%

  • Purity : >99% (HPLC)

  • Reaction Time : 12–24 hours

Mechanistic Insight :
The reaction’s efficiency hinges on the nucleophilicity of 4,4-dimethylpiperidine and the electrophilicity of 4-bromobenzyl bromide. Steric hindrance from the geminal dimethyl groups on the piperidine ring minimally affects reactivity due to the linear geometry of the transition state .

Nucleophilic Substitution Using Potassium tert-Butoxide in Sulfolane

A patent-pending method employs potassium tert-butoxide in sulfolane to facilitate the alkylation of piperidine derivatives. Although originally designed for 1-(4-bromophenyl)piperidine, this approach is adaptable to this compound by substituting the starting amine .

Procedure :
4,4-Dimethylpiperidine (1.0 equiv), 4-bromobenzyl bromide (1.05 equiv), and sulfolane are heated to 140–165°C. Potassium tert-butoxide (1.5–2.0 equiv) is added in batches to maintain exothermic control. After 4 hours, the mixture is quenched with water, extracted with methyl tert-butyl ether, and purified via recrystallization (dichloromethane/n-heptane) .

Key Data :

  • Yield : 85–90%

  • Purity : 99.7% (GC)

  • Advantage : Scalable for industrial production due to minimal isomer formation .

Buchwald-Hartwig Coupling Followed by Alkylation

A multi-step route leverages cross-coupling chemistry to introduce the bromobenzyl moiety. This method is advantageous for constructing complex derivatives with tailored substituents .

Step 1: Buchwald-Hartwig Amination
4,4-Dimethylpiperidine is coupled with a brominated aryl precursor (e.g., 4-bromophenylboronic acid) using a palladium catalyst (e.g., Pd Ruphos G4) and cesium carbonate in dioxane at 150°C. This forms an intermediate aryl-piperidine compound .

Step 2: Alkylation
The intermediate undergoes alkylation with 4-bromobenzyl bromide under standard conditions, followed by Boc deprotection using HCl/MeOH to yield the final product .

Key Data :

  • Overall Yield : 36–80%

  • Complexity : Suitable for functionalized analogs but requires stringent oxygen-free conditions .

Hydrogenation of 4-(4-Bromophenyl)-1,2,3,6-Tetrahydropyridine

A reduction-based strategy starts with 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, which is hydrogenated to saturate the pyridine ring. While this method is less common, it offers high stereochemical control .

Procedure :
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 equiv) is dissolved in methanol with triethylamine (2.0 equiv). Rhodium on carbon (5 wt%) is added, and the mixture is hydrogenated at 100 psi H₂ for 24 hours. Filtration and concentration afford the product .

Key Data :

  • Yield : 98%

  • Purity : >99% (NMR)

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost
Direct Alkylation 84–90%>99%HighModerate
Sulfolane-Mediated 85–90%99.7%IndustrialLow
Buchwald-Hartwig 36–80%>95%LowHigh (Pd cost)
Hydrogenation 98%>99%ModerateHigh (Rh cost)

Key Observations :

  • Direct Alkylation balances yield and practicality for most applications.

  • Sulfolane-Mediated routes excel in scalability but require high-temperature handling.

  • Hydrogenation offers near-quantitative yields but is limited by catalyst expense .

Critical Parameters Influencing Reaction Outcomes

  • Temperature : Alkylation proceeds optimally at 140–165°C , while hydrogenation requires ambient conditions .

  • Solvent Choice : Polar aprotic solvents (e.g., sulfolane) enhance nucleophilicity but pose challenges in removal .

  • Catalyst Loading : Pd-based systems necessitate precise stoichiometry (0.5–1.0 mol%) to avoid side reactions .

Recent Advances and Alternative Methodologies

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes under controlled dielectric heating .

  • Flow Chemistry : Continuous processing improves yield consistency in direct alkylation .

  • Green Chemistry : Substitution of sulfolane with biodegradable ionic liquids is under investigation .

Q & A

Q. What are the key considerations for synthesizing 1-(4-Bromobenzyl)-4,4-dimethylpiperidine with high purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromobenzyl derivatives can react with 4,4-dimethylpiperidine under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DCM . Critical parameters include:

  • Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to ensure complete substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) is essential to achieve >95% purity .
  • Monitoring : TLC or HPLC (C18 column, UV detection at 254 nm) ensures reaction completion .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR confirm the presence of the bromobenzyl group (aromatic protons at δ 7.2–7.5 ppm) and dimethylpiperidine (singlets at δ 1.2–1.4 ppm for methyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H⁺]⁺ at m/z 296.08) .
  • HPLC-PDA : Purity assessment using a C18 column (mobile phase: acetonitrile/water, 0.1% TFA) with retention time consistency .

Q. What analytical standards are recommended for quantifying this compound in complex matrices?

Methodological Answer: Pharmaceutical-grade reference standards (e.g., USP/EP impurities) ensure accuracy:

  • Chromatographic Conditions : Use a validated HPLC method with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) for ion-pair separation .
  • Calibration Curves : Linear ranges (0.1–100 µg/mL) with R² > 0.999 are critical for trace analysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

Methodological Answer: Apply factorial design of experiments (DoE) to identify critical variables:

  • Factors : Reactant stoichiometry (1:1.2 molar ratio), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) .
  • Response Surface Methodology : Models predict optimal conditions (e.g., 85% yield at 90°C, 12h) while minimizing side products like dehalogenated byproducts .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Methodological Answer: Contradictions often arise from conformational dynamics or impurities:

  • Variable Temperature (VT) NMR : Assess rotational barriers of the piperidine ring (e.g., coalescence temperature for axial-equatorial isomerism) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; cross-peaks confirm coupling between benzylic protons and piperidine .
  • Spiking Experiments : Introduce a known impurity (e.g., 4-methylpiperidine) to identify unintended adducts .

Q. How can computational chemistry predict the compound’s reactivity in drug discovery?

Methodological Answer: Use molecular docking and DFT calculations:

  • Docking Studies : Simulate interactions with targets like opioid receptors (PDB ID: 6DDF) to prioritize derivatives for synthesis .
  • DFT Parameters : Calculate HOMO-LUMO gaps (e.g., 4.5 eV) to predict electrophilic/nucleophilic sites .
  • MD Simulations : Assess stability of the bromobenzyl group in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.